Acetic acid;3,3-diethoxypropan-1-ol
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Overview
Description
Acetic acid;3,3-diethoxypropan-1-ol: is an organic compound with the molecular formula C7H16O3. It is also known by other names such as 3,3-Diethoxy-1-propanol and 3-Hydroxypropionaldehyde diethyl acetal . This compound is a clear liquid with a mild odor and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Grignard Reaction: One of the common methods to synthesize 3,3-diethoxy-1-propanol is through the Grignard reaction.
Acetal Formation: Another method involves the formation of an acetal from 3-hydroxypropanal and ethanol under acidic conditions.
Industrial Production Methods: The industrial production of 3,3-diethoxy-1-propanol typically involves the reaction of 3-hydroxypropanal with ethanol in the presence of an acid catalyst. This process is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3,3-Diethoxy-1-propanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids.
Reduction: It can be reduced to form primary alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, especially at the benzylic position.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like N-bromosuccinimide (NBS) are used for free radical bromination.
Major Products Formed:
Oxidation: Aldehydes and carboxylic acids.
Reduction: Primary alcohols.
Substitution: Brominated derivatives.
Scientific Research Applications
Chemistry: 3,3-Diethoxy-1-propanol is used as a building block in organic synthesis. It is involved in the synthesis of various acetal-protected compounds .
Biology and Medicine: This compound is used in the synthesis of biologically active molecules and pharmaceuticals. It serves as a precursor for the synthesis of various drugs and therapeutic agents .
Industry: In the industrial sector, 3,3-diethoxy-1-propanol is used in the production of polymers, resins, and other chemical intermediates. It is also used in the formulation of coatings and adhesives .
Mechanism of Action
The mechanism of action of 3,3-diethoxy-1-propanol involves its conversion to reactive intermediates through various chemical reactions. These intermediates can interact with molecular targets such as enzymes and receptors, leading to the desired biological or chemical effects . The pathways involved include nucleophilic acyl substitution and oxidation-reduction reactions .
Comparison with Similar Compounds
3,3-Diethoxypropan-1-ol: Similar in structure and properties.
3-Hydroxypropionaldehyde diethyl acetal: Another name for the same compound.
Uniqueness: 3,3-Diethoxy-1-propanol is unique due to its dual functionality as both an alcohol and an acetal. This allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis .
Properties
CAS No. |
113369-51-0 |
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Molecular Formula |
C9H20O5 |
Molecular Weight |
208.25 g/mol |
IUPAC Name |
acetic acid;3,3-diethoxypropan-1-ol |
InChI |
InChI=1S/C7H16O3.C2H4O2/c1-3-9-7(5-6-8)10-4-2;1-2(3)4/h7-8H,3-6H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KXGUWDBXXWAIKR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCO)OCC.CC(=O)O |
Origin of Product |
United States |
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